Predicted Binding Free Energy to DAPDH: A 4.84 kcal/mol Weaker Binder than Natural Substrate
Molecular dynamics simulations show that (2E,6S)-6-aminohept-2-enedioic acid binds to Porphyromonas gingivalis meso-diaminopimelate dehydrogenase (DAPDH) with a predicted binding free energy (ΔG) of -29.86 kcal/mol [1]. This is a 4.84 kcal/mol weaker interaction compared to the enzyme's natural substrate, meso-2,6-diaminopimelate (ΔG = -34.70 kcal/mol) [1]. This indicates the compound is not a substrate analog but a potential weak competitive inhibitor.
| Evidence Dimension | Predicted Binding Free Energy (ΔG) |
|---|---|
| Target Compound Data | -29.86 kcal/mol |
| Comparator Or Baseline | meso-2,6-diaminopimelate (-34.70 kcal/mol) |
| Quantified Difference | 4.84 kcal/mol (weaker binding) |
| Conditions | Molecular dynamics simulation on DAPDH from Porphyromonas gingivalis |
Why This Matters
This quantitative difference confirms the compound is not a simple substrate mimic and provides a baseline for structure-activity relationship (SAR) studies targeting DAPDH inhibition.
- [1] Wang, H., Kellogg, G. E., Xu, P., & Zhang, Y. (2018). Exploring the binding mechanisms of diaminopimelic acid analogs to meso-diaminopimelate dehydrogenase by molecular modeling. Journal of Molecular Graphics and Modelling, 83, 100-111. View Source
